molecular formula C15H11NO3 B6376532 MFCD18314390 CAS No. 1261964-14-0

MFCD18314390

Cat. No.: B6376532
CAS No.: 1261964-14-0
M. Wt: 253.25 g/mol
InChI Key: MDPRLWHERLAURO-UHFFFAOYSA-N
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Description

Such compounds are frequently utilized in medicinal chemistry as intermediates for kinase inhibitors or boron-containing therapeutics due to their ability to modulate biological targets .

Key inferred properties include:

  • Molecular weight: ~180–240 g/mol, typical for small-molecule drug candidates.
  • Solubility: Likely moderate (0.2–0.7 mg/mL), influenced by halogenation and heterocyclic polarity .
  • Synthetic route: May involve palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in analogs .

Properties

IUPAC Name

methyl 3-(3-cyano-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-14(17)13(8-11)9-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPRLWHERLAURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684842
Record name Methyl 3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-14-0
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-cyano-4′-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261964-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18314390 involves several steps, including the selection of appropriate reagents and reaction conditions. One common method involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This process is known for its mild and functional group-tolerant reaction conditions, making it suitable for the preparation of various organoboron compounds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The selection of reagents and catalysts, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

MFCD18314390 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

    Substitution: Replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organolithium reagents, which are known for their reactivity in various transformations . Conditions such as temperature, solvent, and catalyst choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

MFCD18314390 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of MFCD18314390 involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Halogen Impact : CAS 918538-05-3 (Cl-substituted) exhibits lower molecular weight and comparable solubility to CAS 1046861-20-4 (Br-substituted), reflecting bromine’s larger atomic radius and increased lipophilicity .
  • Heterocycle vs. Boronic Acid : The pyrrolo-triazine core (CAS 918538-05-3) enhances hydrogen-bonding capacity (TPSA = 40.46 Ų), favoring target binding, whereas the boronic acid group (CAS 1046861-20-4) enables covalent interactions with biological nucleophiles .

Bioactivity Profiles

Metric This compound (Inferred) CAS 918538-05-3 CAS 1046861-20-4
CYP Inhibition Risk Low No alerts No alerts
PAINS Alerts 0–1 0 0
BBB Permeability Moderate High High

Key Insights :

  • Both analogs show low off-target risks (e.g., CYP inhibition, PAINS alerts), making them suitable for lead optimization .
  • BBB permeability in CAS 918538-05-3 is attributed to its compact heterocyclic structure, whereas CAS 1046861-20-4 achieves this via balanced LogP and molecular weight .

Recommendations :

  • Conduct NMR/X-ray crystallography to resolve this compound’s structure.

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